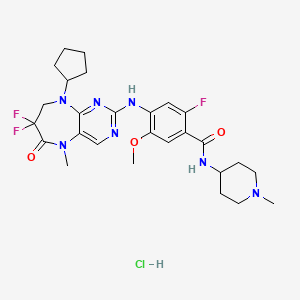

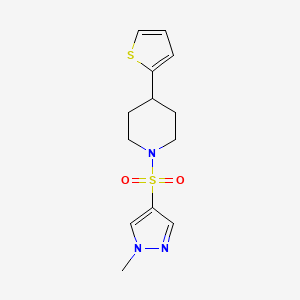

![molecular formula C10H16O3 B2499683 2-(2-氧代螺[4.4]壬烷-3-基)乙酸 CAS No. 2091454-35-0](/img/structure/B2499683.png)

2-(2-氧代螺[4.4]壬烷-3-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid is a structurally complex molecule that is part of a broader class of compounds known as spirocyclic compounds. These compounds are characterized by their spiro-connected cyclic systems, where a single atom is shared between two rings. The specific compound is not directly mentioned in the provided papers, but related compounds and reactions are discussed, which can give insights into its properties and synthesis.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves various organic reactions. For instance, the Ugi reaction, a multicomponent reaction, has been utilized to synthesize N-cyclohexyl-2-(3-oxo-2-azaspiro[4,5]decan-2-yl)-2-aryl acetamide derivatives using gabapentin, aromatic aldehydes, and cyclohexyl isocyanide . This method could potentially be adapted for the synthesis of 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be quite intricate. For example, the crystal structure of a spiromesifen derivative has been determined, revealing that the five-membered cyclopentyl ring exhibits an envelope conformation . This information suggests that the 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid may also display a similar conformation, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been studied, leading to the formation of diazaspirodecanones and cyclic dipeptide derivatives . These reactions demonstrate the reactivity of spirocyclic compounds towards nucleophilic attack and their potential to form complex structures with biological relevance.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid are not directly reported in the provided papers, the properties of similar compounds can be inferred. The crystal structure analysis of a spiromesifen derivative indicates that such compounds can crystallize in the triclinic system and have specific conformational characteristics . These properties are essential for understanding the compound's behavior in different environments and its potential applications.

科学研究应用

在癌症研究中的细胞毒性和凋亡效应

与2-(2-Oxaspiro[4.4]nonan-3-yl)乙酸结构相关的化合物,如脱氢肉桂酸衍生物,已被合成并分析其对各种癌细胞系的体外细胞毒性。具体来说,这些化合物显示出显著的细胞毒性,特别是对A549肺癌细胞。进一步的分析揭示了某些衍生物显著诱导凋亡,突显了它们在癌症治疗中的潜力(Basak Turk-Erbul et al., 2021)。

结构和晶体学研究

已广泛研究了与2-(2-Oxaspiro[4.4]nonan-3-yl)乙酸相关的衍生物的晶体结构和合成,如甲苯乙酸衍生物。这些研究不仅有助于理解分子几何结构和原子相互作用,还对材料科学和药物设计具有重要意义(Zhou et al., 2010)。

螺环和双环结构的合成

使用与2-(2-Oxaspiro[4.4]nonan-3-yl)乙酸结构相似的组分合成螺环和双环结构一直是研究的课题。这些化合物在各种生物活性分子和药物中间体的合成中起着关键作用。这些研究涉及对新型合成途径的探索以及所得化合物结构的分析(M. Gurry et al., 2015)。

理论研究和分子对接

涉及2-(2-Oxaspiro[4.4]nonan-3-yl)乙酸衍生物的理论研究和分子对接模拟为了解原子水平上的分子相互作用提供了见解。这些研究对于理解这些化合物与生物靶标的结合亲和力和相互作用模式至关重要,从而有助于药物设计和发现(Mahboobe Amirani Poor et al., 2018)。

水解和酰化研究

已进行了与2-(2-Oxaspiro[4.4]nonan-3-yl)乙酸相关的化合物的水解和酰化反应研究,以了解它们的化学行为和反应途径。这些研究对于化学合成和开发具有潜在应用的新型化合物在各个行业中具有重要意义(M. Y. Belikov et al., 2013)。

安全和危害

属性

IUPAC Name |

2-(2-oxaspiro[4.4]nonan-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-9(12)5-8-6-10(7-13-8)3-1-2-4-10/h8H,1-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCXYGLVKWWCSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(OC2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

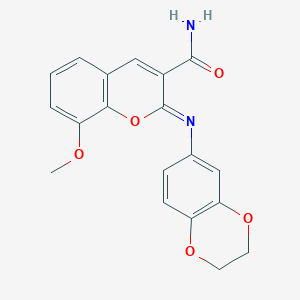

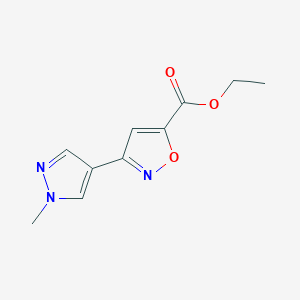

![2-[1-(Oxan-3-ylmethyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2499602.png)

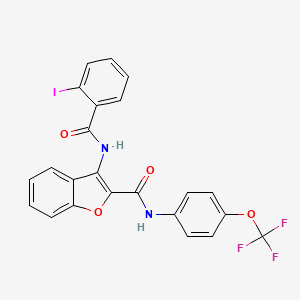

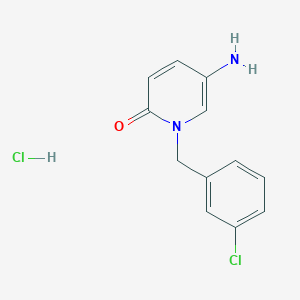

![(4-((1H-imidazol-1-yl)methyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499608.png)

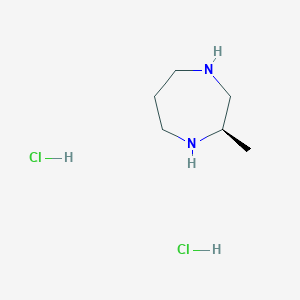

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2499610.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2499613.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2499618.png)

![ethyl 4-[[(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2499619.png)

![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2499623.png)